molecular formula C13H16FN3O2 B1672747 N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide CAS No. 133920-70-4

N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide

Cat. No. B1672747
M. Wt: 265.28 g/mol
InChI Key: XTOKQKWTUYYVAO-UHFFFAOYSA-N
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Description

“N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide” is a chemical compound with the molecular formula C12H16FN3O3S . It has a molecular weight of 301.34 g/mol . The IUPAC name for this compound is N - (4-acetylpiperazin-1-yl)-4-fluorobenzenesulfonamide .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C12H16FN3O3S/c1-10(17)15-6-8-16(9-7-15)14-20(18,19)12-4-2-11(13)3-5-12/h2-5,14H,6-9H2,1H3 . The canonical SMILES string is CC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)F .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 0.5 . It has one hydrogen bond donor and six hydrogen bond acceptors . The rotatable bond count is 3 .

Scientific Research Applications

Cognitive Function Enhancement

Research indicates N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide (hereafter referred to by its study name, FK960) may play a significant role in enhancing cognitive functions. Studies involving aged Rhesus macaques demonstrated that FK960 could restore deficits in regional cerebral blood flow (rCBF) and regional cerebral metabolic rate of glucose (rCMRglc) in brain areas responsible for cognitive functioning, suggesting a potential for treating dementia-related symptoms without affecting cardiovascular and respiratory variables (Noda et al., 2003).

Enhancement of Hippocampal Neurotransmission

FK960 has shown to facilitate hippocampal neurotransmission in a dose-dependent manner, potentially accounting for its memory-enhancing action. This facilitation does not occlude the potentiation induced by tetanic stimulation, indicating a unique mechanism of action independent of traditional long-term potentiation pathways (Matsuyama et al., 2000).

Radiolabeling and PET Studies

Synthesis and in vivo studies of [18F]FK960, aimed at exploring its distribution and pharmacokinetics, have been conducted using PET imaging in monkeys. These studies offer insights into the compound's brain uptake and distribution, providing a groundwork for further exploration of its therapeutic potential and mechanisms of action (Murakami et al., 2002).

Synergistic Effects with Other Cognitive Enhancers

Research into combination therapies involving FK960 and donepezil, a cholinesterase inhibitor, has shown synergistic improvements in memory deficits in rat models of dementia. This suggests that FK960's unique mechanism of action complements existing dementia therapies, potentially leading to more effective treatment protocols (Tokita et al., 2002).

Mechanistic Insights into Neuropharmacological Actions

Further research has indicated that FK960 enhances the release of somatostatin from rat hippocampal slices, suggesting a specific facilitatory action on neural mechanisms involved in activity-dependent neurotransmitter release. This mechanism may play a critical role in regulating cognitive functions and synaptic plasticity in the hippocampus, highlighting FK960's potential as a novel therapeutic agent for cognitive disorders (Inoue et al., 2001).

properties

IUPAC Name

N-(4-acetylpiperazin-1-yl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2/c1-10(18)16-6-8-17(9-7-16)15-13(19)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOKQKWTUYYVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158424
Record name FK 960
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide

CAS RN

133920-70-4
Record name FK 960
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133920704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FK-960
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06465
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FK 960
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FK-960
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MMJ100ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1 N Aqueous sodium hydroxide (70 ml) and water (30 ml) were cooled at 5 to 10° C., and 4-acetyl-1-piperazinecarboxamide (10.0 g) was added thereto and dissolved under stirring. 10% Aqueous sodium hypochlorite (43.5 ml) was added in one portion thereto at the same temperature and allowed to react for 1 hour at the same temperature, and after the temperature was raised, the mixture was further reacted for 2 hours at a temperature of 15 to 20° C. The reaction solution containing 4-acetyl-1-piperazinylcarbamic acid was adjusted to pH 6.5-7.5 with 1 N hydrochloric acid (about 23 ml), followed by adding tetrahydrofuran (100 ml). A solution of 4-fluorobenzoyl chloride (11.1 g) in tetrahydrofuran (20 ml) was added dropwise thereto at 20 to 30° C. over the period of 1 hour. Because the pH was decreased during the addition, the reaction solution was kept at pH 6.0 to 7.0 with 1 N aqueous sodium hydroxide. After this dropwise addition was finished, the solution was further reacted for 2 hours at the same temperature and at the same pH. The reaction solution was concentrated to 50 ml under reduced pressure, then cooled on ice and stirred at 5 to 10° C. for 1 hour to precipitate N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide. The resultant crystals were collected at the same temperature by filtration, washed with cold water (50 ml) and dried under reduced pressure to give N-(4-acetyl-1-piperazinyl)-4-fluorobenzamide (8.35 g). NMR (DMSO-d6, δ): 2.03 (3H, s), 2.77-2.92 (4H, m), 3.50-3.52 (4H, m), 7.23-7.34 (2H, m), 7.82-7.89 (2H, m), 9.58 (1H, s)
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
43.5 mL
Type
reactant
Reaction Step Three
Name
4-acetyl-1-piperazinylcarbamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
23 mL
Type
reactant
Reaction Step Five
Quantity
11.1 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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